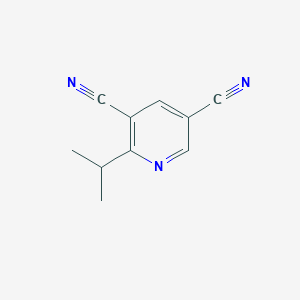

2-Propan-2-ylpyridine-3,5-dicarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Propan-2-ylpyridine-3,5-dicarbonitrile is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its pyridine ring substituted with isopropyl and dicarbonitrile groups at the 2, 3, and 5 positions, respectively. Its unique structure imparts specific chemical properties that make it valuable in different applications, particularly in materials science and organic electronics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-ylpyridine-3,5-dicarbonitrile typically involves the reaction of pyridine derivatives with appropriate nitrile and isopropylating agents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce the nitrile groups at the desired positions on the pyridine ring . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

化学反応の分析

Types of Reactions

2-Propan-2-ylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under conditions that may include the use of catalysts and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyridine N-oxides, while reduction produces primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

Pharmacological Potential

Research indicates that derivatives of 2-Propan-2-ylpyridine-3,5-dicarbonitrile exhibit promising biological activities:

- Cholinergic Activity : Compounds derived from this structure have been investigated for their potential as drugs targeting neurological disorders due to their cholinergic properties. They may serve as inhibitors for acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease .

- Neuroprotective Effects : Studies have shown that certain derivatives possess neuroprotective qualities, potentially mitigating neurodegeneration .

Smooth Muscle Relaxation

The compound has been identified as a candidate for developing medications that act as smooth muscle relaxants. Specifically, it has been linked to the opening of high conductance calcium-activated potassium (maxi-K) channels, which can help treat conditions like urinary incontinence and hypertension .

Synthetic Methods

The synthesis of this compound can be achieved through various methods:

- Multi-step Synthesis : Involves reactions starting from simpler pyridine derivatives followed by substitutions to introduce cyano groups and the propan-2-yl moiety.

- Catalytic Methods : Recent advancements in catalytic synthesis have streamlined the production of this compound and its derivatives, enhancing yield and reducing environmental impact .

Neuroprotective Studies

A study focused on synthesizing a series of 2-amino-pyridine derivatives derived from this compound. These compounds were evaluated for their AChE inhibitory activity, demonstrating moderate effectiveness with some compounds showing selective inhibition profiles .

Smooth Muscle Relaxation

Research highlighted the efficacy of certain dicyanopyridine derivatives in opening maxi-K channels. These compounds were tested in vitro for their ability to induce relaxation in smooth muscle tissues, suggesting their potential use in treating bladder dysfunctions .

Comparative Analysis of Derivatives

The following table summarizes the structural features and biological activities of selected derivatives of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine-3,5-dicarbonitrile | Amino group at position 2 | Strong cholinergic activity |

| 4-Methylpyridine-3,5-dicarbonitrile | Methyl substitution at position 4 | Potentially less reactive |

| 6-Chloropyridine-3,5-dicarbonitrile | Chlorine substitution at position 6 | Enhanced lipophilicity |

| 2-Ethylpyridine-3,5-dicarbonitrile | Ethyl group at position 2 | Altered solubility profile |

作用機序

The mechanism by which 2-Propan-2-ylpyridine-3,5-dicarbonitrile exerts its effects is largely dependent on its application. In organic electronics, its mechanism involves the efficient transport of electrons and holes, facilitated by its conjugated system and the presence of electron-withdrawing nitrile groups. This leads to high photoluminescence quantum yield and fast reverse intersystem crossing (RISC) processes, making it an effective thermally activated delayed fluorescence (TADF) emitter .

類似化合物との比較

Similar Compounds

- 2,6-Dimethylpyridine-3,5-dicarbonitrile

- 2,6-Dicarbazolylpyridine-3,5-dicarbonitrile

- 4-(9,9-Dimethylacridin-10-yl)phenyl-2,6-dimethylpyridine-3,5-dicarbonitrile (Me-DMAC)

- 4-(10H-phenoxazin-10-yl)phenyl-2,6-dimethylpyridine-3,5-dicarbonitrile (Me-PXZ)

Uniqueness

2-Propan-2-ylpyridine-3,5-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique electronic properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in materials science and organic electronics. Its ability to undergo multiple types of chemical reactions also enhances its versatility as a synthetic intermediate .

特性

IUPAC Name |

2-propan-2-ylpyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7(2)10-9(5-12)3-8(4-11)6-13-10/h3,6-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZGYZVPZHSIFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=N1)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。